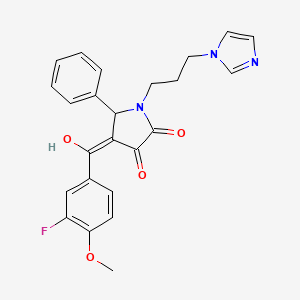
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a fluoro-methoxybenzoyl group, and a hydroxylated pyrrolone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one likely involves multiple steps, including:
- Formation of the imidazole ring.
- Introduction of the fluoro-methoxybenzoyl group.
- Construction of the pyrrolone core.
- Final coupling of the various fragments.
Industrial Production Methods
Industrial production methods would typically involve optimizing the reaction conditions for scale-up, ensuring high yield and purity, and minimizing the use of hazardous reagents. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The fluoro-methoxybenzoyl group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the hydroxyl group would yield a ketone.
- Reduction of the fluoro-methoxybenzoyl group would yield an alcohol.
- Substitution reactions on the imidazole ring would yield various substituted imidazoles.
科学的研究の応用
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential use as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Used as a lead compound in drug discovery programs.
Industry
- Potential applications in the development of new materials or catalysts.
- Used in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
1-(3-(1H-Imidazol-1-yl)propyl)-4-benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the fluoro and methoxy substituents.
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Contains a chloro substituent instead of fluoro.
Uniqueness
The presence of the fluoro and methoxy groups in 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and reactivity.
特性
CAS番号 |
618075-07-3 |
|---|---|
分子式 |
C24H22FN3O4 |
分子量 |
435.4 g/mol |
IUPAC名 |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4/c1-32-19-9-8-17(14-18(19)25)22(29)20-21(16-6-3-2-4-7-16)28(24(31)23(20)30)12-5-11-27-13-10-26-15-27/h2-4,6-10,13-15,21,29H,5,11-12H2,1H3/b22-20+ |
InChIキー |
WTHRVWONBWMSRL-LSDHQDQOSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O)F |
正規SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017225.png)
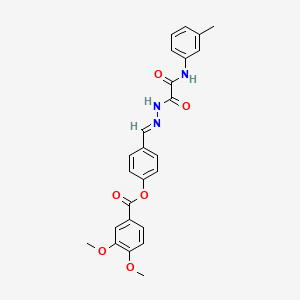
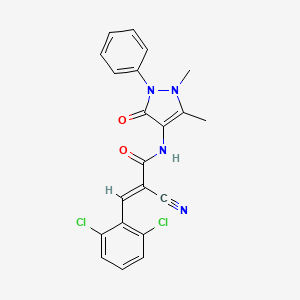
![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017245.png)

![2,3,4-trimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12017259.png)
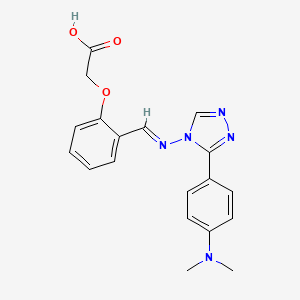
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12017270.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017272.png)
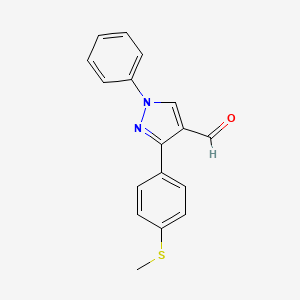

![4-{[(E)-(5-Bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017307.png)
![2-Ethoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12017314.png)
